Product packaging for 1-Eicosanol(Cat. No.:CAS No. 629-96-9)

1-Eicosanol

Cat. No.: B047690
CAS No.: 629-96-9
M. Wt: 298.5 g/mol
InChI Key: BTFJIXJJCSYFAL-UHFFFAOYSA-N
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Description

Eicosanol, a 20-carbon saturated fatty alcohol (1-Eicosanol), is a valuable biochemical tool in lipidomics and materials science research. Its primary research utility stems from its role as a long-chain alcohol precursor in the study of wax biosynthesis in plants and insects, serving as a model compound for understanding the formation of protective cuticular layers. In synthetic chemistry, Eicosanol is frequently employed in the production of surfactants, emulsifiers, and lubricants, where its chain length imparts specific physical properties to the final product. Furthermore, it is used in the fabrication of self-assembled monolayers (SAMs) and nanostructured materials, providing a hydrophobic surface for studying interfacial phenomena and cell-material interactions. Researchers also utilize Eicosanol as an internal standard or reference compound in chromatographic analysis (GC/MS, HPLC) for the quantification of complex lipid mixtures and very-long-chain fatty alcohols. Its mechanism of action in biological systems often involves integration into lipid bilayers, modulating membrane fluidity and permeability. This high-purity compound is essential for advancing studies in lipid metabolism, biomimetic material design, and surface chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H42O B047690 1-Eicosanol CAS No. 629-96-9

Properties

IUPAC Name

icosan-1-ol
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InChI

InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3
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InChI Key

BTFJIXJJCSYFAL-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCO
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Molecular Formula

C20H42O
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DSSTOX Substance ID

DTXSID0027272
Record name 1-Eicosanol
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Molecular Weight

298.5 g/mol
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Physical Description

Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid
Record name 1-Eicosanol
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Boiling Point

309 °C at 750 mm Hg; 222 °C at 3 mm Hg
Record name 1-EICOSANOL
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Flash Point

195 °C
Record name 1-Eicosanol
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Solubility

Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene
Record name 1-EICOSANOL
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Density

0.8405 at 20 °C/4 °C
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM

CAS No.

629-96-9, 28679-05-2
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Melting Point

66.1 °C
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Biosynthesis and Metabolic Pathways of Eicosanol

De Novo Synthetic Routes in Prokaryotic and Eukaryotic Systems

The de novo synthesis of long-chain fatty alcohols, including eicosanol, primarily originates from the fundamental fatty acid biosynthesis pathways. While the general mechanisms of fatty acid biosynthesis are conserved across prokaryotic and eukaryotic systems, differences exist in the molecular structure, organization, localization, and compartmentalization of the enzymes involved. wikipedia.orgmetabolomicsworkbench.org

Fatty acid biosynthesis initiates with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by ATP-dependent acetyl-CoA carboxylase (ACC). metabolomicsworkbench.orgguidetopharmacology.org In yeast, a single gene, ACC1, encodes this activity, whereas in Escherichia coli, the ACC complex (accABCD) is encoded by four distinct genes. metabolomicsworkbench.org Following this, a fatty acid synthase (FAS) complex catalyzes the iterative addition of two-carbon units from malonyl-CoA, using acetyl-CoA as the starter unit, with acyl carrier protein (ACP) acting as a tether. metabolomicsworkbench.orgguidetopharmacology.org Eukaryotic organisms like yeast utilize a cytosolic Type I FAS, typically a homodimer with two identical subunits, each containing six enzymes and an ACP. metabolomicsworkbench.orgguidetopharmacology.org In contrast, prokaryotes such as E. coli employ a Type II FAS complex composed of monofunctional enzymes encoded by multiple separate genes. metabolomicsworkbench.org

Once fatty acyl chains are generated, their length can be further extended by fatty acid elongases (FAE) or ELOVL condensing enzymes, particularly for very long-chain fatty acids (VLCFAs) which can range from C16 to C30. metabolomicsworkbench.orgnih.govnih.govfishersci.ca This elongation process, occurring in the endoplasmic reticulum in higher plants, involves a multi-enzymatic complex that catalyzes four successive steps: condensation, reduction, dehydration, and a second reduction. nih.govnih.gov

The direct conversion of fatty acyl precursors into fatty alcohols is primarily mediated by fatty acyl reductases (FARs) or carboxylic acid reductases (CARs). Fatty acyl reductases catalyze the reduction of activated forms of fatty acyl thioesters, such as fatty acyl-CoA or fatty acyl-ACP, to fatty alcohols. wikipedia.orgmetabolomicsworkbench.org This process typically involves a four-electron reduction, often proceeding via an aldehyde intermediate. wikipedia.orguni.lunih.govnih.gov The reducing power for these reactions is predominantly supplied by NADPH. wikipedia.orgnih.govuni.luuni.lu

Alternatively, carboxylic acid reductases (CARs) can directly reduce free fatty acids to fatty alcohols. metabolomicsworkbench.orgnih.gov Some FAR enzymes, such as Maqu_2220 from Marinobacter aquaeolei VT8, are capable of directly converting fatty acyl-CoA substrates, including those up to C20:4, to their corresponding fatty alcohols through a four-electron reduction without requiring a separate aldehyde reductase. nih.govnih.gov

The following table summarizes key enzymatic steps in fatty alcohol biosynthesis from fatty acyl precursors:

Enzyme ClassSubstrate(s)Product(s)Cofactor(s)Organism Examples
Fatty Acyl Reductase (FAR)Fatty acyl-CoA, Fatty acyl-ACPFatty aldehyde, Fatty alcoholNADPHMarinobacter aquaeolei VT8, Saccharomyces cerevisiae, Mus musculus wikipedia.orgmetabolomicsworkbench.orguni.lunih.govnih.govuni.lu
Carboxylic Acid Reductase (CAR)Free fatty acidFatty aldehyde, Fatty alcoholNADPHMycobacterium marinum metabolomicsworkbench.orgnih.gov
Aldehyde Reductase (AHR) / Alcohol Dehydrogenase (ADH)Fatty aldehydeFatty alcoholNADPH/NADHE. coli, Saccharomyces cerevisiae wikipedia.orguni.lunih.gov

Several key enzymes have been identified and characterized for their roles in eicosanol and general fatty alcohol biosynthesis. These include:

Acetyl-CoA Carboxylase (ACC): Catalyzes the initial committed step of fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. metabolomicsworkbench.orgguidetopharmacology.org

Fatty Acid Synthase (FAS) Complex: A multi-enzyme system responsible for the iterative elongation of fatty acyl chains using malonyl-CoA. metabolomicsworkbench.orgguidetopharmacology.org

Fatty Acid Elongase (FAE) / ELOVL Enzymes: Extend the chain length of fatty acyl-CoAs, crucial for producing very long-chain fatty acids (C20 and above). metabolomicsworkbench.orgnih.govnih.govfishersci.ca For instance, in etiolated leek seedlings, enzymes within the acyl-CoA elongase complex, such as 3-ketoacyl-CoA synthase (KAS), 3-ketoacyl-CoA reductase (KCR), 3-hydroxyacyl-CoA dehydratase (HCD), and (E)-2,3 enoyl-CoA reductase (ECR), work sequentially to elongate acyl-CoAs. nih.govnih.gov

Fatty Acyl Reductases (FARs): Directly reduce fatty acyl-CoAs or fatty acyl-ACPs to fatty alcohols. Examples include MaFAR from Marinobacter aquaeolei VT8 and AtFAR1 from Arabidopsis thaliana. metabolomicsworkbench.orgfishersci.canih.govnih.gov Overexpression of endogenous fatty acid elongases (e.g., ELO1 and ELO2 in yeast) along with heterologous FARs can lead to the production of very long-chain fatty alcohols like 1-eicosanol (B7800029) (C20:0) and 1-docosanol (B1670855) (C22:0). metabolomicsworkbench.org

Carboxylic Acid Reductases (CARs): Reduce free fatty acids to fatty aldehydes, which can then be further reduced to fatty alcohols. metabolomicsworkbench.orgnih.gov

Research findings highlight strategies to enhance fatty alcohol production, such as peroxisomal compartmentalization of the biosynthetic pathway in yeast, which has been shown to significantly improve yields by coupling fatty alcohol biosynthesis with methanol (B129727) utilization and enhancing the supply of precursor fatty acyl-CoA and cofactor NADPH. uni.lu

Enzymatic Elongation and Reduction Mechanisms of Fatty Acyl-CoA Precursors

Eicosanol Metabolism and Turnover in Biological Systems

Eicosanol, like other long-chain fatty alcohols, undergoes specific metabolic pathways for its degradation and incorporation into complex lipid structures, ensuring cellular homeostasis and energy balance.

The primary catabolic pathway for eicosanol involves its oxidation to the corresponding fatty acid. This process typically occurs in two steps: uni.lu

Oxidation to Fatty Aldehyde: Eicosanol is first oxidized to eicosanal (a C20 fatty aldehyde). This step is catalyzed by alcohol dehydrogenases (ADH) or fatty alcohol:NAD oxidoreductase (FAO) enzyme complexes. uni.lu

Oxidation to Fatty Acid: The intermediate eicosanal is then further oxidized to arachidic acid (eicosanoic acid, a C20 saturated fatty acid). This step is catalyzed by aldehyde dehydrogenases (ALDH), specifically fatty aldehyde dehydrogenase (FALDH, also known as ALDH3A2). uni.lu

Once converted to arachidic acid, it enters the β-oxidation pathway, primarily in the mitochondria (and peroxisomes in eukaryotes for very long-chain fatty acids). wikipedia.orgmetabolomicsworkbench.org β-oxidation sequentially cleaves two-carbon units from the fatty acid chain in the form of acetyl-CoA. wikipedia.orgmetabolomicsworkbench.org Acetyl-CoA then feeds into the tricarboxylic acid (TCA) cycle for energy production (ATP, CO2, and water).

The general oxidative degradation pathway can be summarized as follows:

Eicosanol → Eicosanal (Fatty Aldehyde) → Arachidic Acid (Fatty Acid) → Acetyl-CoA (via β-oxidation) → TCA Cycle

The following table illustrates the intermediates and enzymes involved in the oxidative degradation of eicosanol:

StepReactantIntermediate / ProductEnzyme Class
1. Alcohol OxidationEicosanolEicosanalAlcohol Dehydrogenase (ADH), Fatty Alcohol Oxidase (FAO) uni.lu
2. Aldehyde OxidationEicosanalArachidic AcidAldehyde Dehydrogenase (ALDH), Fatty Aldehyde Dehydrogenase (FALDH/ALDH3A2) uni.lu
3. Fatty Acid Catabolism (β-oxidation)Arachidic AcidAcetyl-CoAAcyl-CoA Dehydrogenase and other β-oxidation enzymes wikipedia.orgmetabolomicsworkbench.org

Eicosanol and other long-chain fatty alcohols serve as crucial building blocks for the synthesis of various complex lipids. Their primary metabolic function in intermediary metabolism is to act as substrates for the synthesis of wax esters and ether glycerolipids. uni.lu

Wax Ester Synthesis: Fatty alcohols combine with long-chain acyl-CoAs to form wax esters. This reaction is catalyzed by enzymes such as wax ester synthase/diacylglycerol acyltransferase (WS/DGAT). fishersci.cauni.lunih.gov Wax esters serve as important energy storage molecules and provide protective coatings in many organisms. fishersci.ca

Ether Glycerolipid Synthesis: Fatty alcohols are also substrates for alkyl-DHAP synthase, an enzyme that catalyzes the formation of the ether bond in 1-O-alkyl-DHAP, which is a precursor for the synthesis of neutral ether glycerolipids and plasmalogens. uni.lu

These anabolic pathways highlight the role of eicosanol not only as a transient metabolite but also as a fundamental precursor for the construction of essential structural and storage lipids within biological systems.

Biological Roles and Molecular Mechanisms of Eicosanol

Physiological Functions in Cellular Signaling and Homeostasis

Eicosanol and its derivatives are integral to various physiological functions, particularly in cellular signaling and maintaining homeostasis. Notably, 10-Eicosanol has been observed to alleviate patulin-induced cell cycle arrest and apoptosis in porcine intestinal epithelial cells by activating Protein Kinase B (AKT). wikidata.orgnih.gov This highlights a potential role in cellular protection and survival pathways.

A significant aspect of eicosanol's biological relevance lies in its derivatives, such as eicosanol phosphates. These phospholipid molecules are crucial components of cell membrane structure and are actively involved in various signaling pathways. thegoodscentscompany.com Eicosanol phosphates contribute to cellular communication and responses to external stimuli, playing roles in inflammation, immune response, and general cell signaling. thegoodscentscompany.com

Furthermore, eicosanol phosphates serve as precursors to eicosanoids, a class of potent signaling molecules derived from 20-carbon polyunsaturated fatty acids like arachidonic acid. thegoodscentscompany.com Eicosanoids, including prostaglandins, thromboxanes, leukotrienes, lipoxins, resolvins, and eoxins, are vital mediators in numerous physiological and pathological processes. They primarily function as autocrine or paracrine signaling agents, affecting their cells of origin or neighboring cells. Some eicosanoids, such as prostaglandins, can also act as hormones, influencing distant cells through endocrine roles. Their diverse functions include modulating inflammation, immune responses, pain perception, cell growth regulation, and blood pressure control.

Interactions with Biological Membranes and Lipid Bilayers

The amphiphilic nature of eicosanol, possessing both hydrophobic and hydrophilic characteristics, enables its integration into biological membranes, specifically lipid bilayers. Lipid bilayers form the fundamental continuous barriers around all cells and their organelles, serving to compartmentalize cellular components and regulate the transport of ions, proteins, and other molecules. Alcohols, in general, are known modulators of lipid bilayer properties, influencing their structural and functional integrity.

Modulation of Membrane Fluidity and Permeability

Eicosanol phosphates directly influence the fluidity and permeability of cell membranes. thegoodscentscompany.com The presence of alcohols within lipid membranes can lead to a disordering effect on the hydrocarbon chains, increasing the membrane's area per lipid and enhancing its fluidity. This modulation is critical for various cellular functions, as even minor changes in membrane composition can significantly impact their physicochemical properties. Research indicates that alterations in phospholipid fatty acid composition directly affect membrane physics, with a higher degree of unsaturation in membrane phospholipids (B1166683) potentially upregulating epithelial permeability and fluidity.

Influence on Membrane Protein Conformation and Function

The interaction of eicosanol with lipid bilayers extends to influencing signal transduction and the conformation and function of membrane proteins. Alcohols can directly perturb membrane proteins by solvating their hydrophobic regions, which may lead to the adoption of alternative conformational states. Integral membrane proteins, which are embedded within the phospholipid bilayer, perform crucial functions such as channeling or transporting molecules across the membrane and acting as cellular receptors.

Recent in silico investigations have explored the binding affinity of 1-Eicosanol (B7800029) to bacterial toxin proteins, including α-hemolysin, TSST-1, and PVL. These bacterial toxins are known for their roles in membrane damage, disruption of permeability barriers, and the formation of transmembrane pores, suggesting a potential interaction of eicosanol with these critical protein structures.

Eicosanol as a Component in Specialized Biological Structures

Eicosanol is found as a component in various specialized biological structures and tissues, underscoring its natural presence and functional significance. For instance, this compound is identified as a constituent of wax alcohols present in the gill lipids of aquatic organisms, such as Oreochromis niloticus (tilapia) and eels. The percentage of these wax alcohols can fluctuate in response to environmental changes, such as salinity adaptation, suggesting a role in maintaining membrane integrity or function under varying osmotic conditions.

Beyond its structural inclusion, eicosanol is recognized as a naturally occurring metabolite. It has been reported as a plant metabolite and a human metabolite. Its presence has been specifically noted in the leaves of Justicia insularis.

Mechanistic Investigations of Eicosanol-Mediated Cellular Processes

Detailed mechanistic investigations have begun to unravel the specific pathways through which eicosanol exerts its cellular effects. A significant finding involves 10-Eicosanol's ability to mitigate patulin-induced cellular damage. Studies in porcine intestinal epithelial cells demonstrated that 10-Eicosanol alleviates cell cycle arrest and apoptosis by activating the AKT (Protein Kinase B) signaling pathway. wikidata.orgnih.gov While this research confirms 10-Eicosanol's protective role, further studies are warranted to determine if it directly interacts with the upstream components involved in AKT activation, which would provide deeper insights into its precise mechanism of action. wikidata.orgnih.gov

In a broader context, eicosanoids, which are derived from eicosanol phosphates, are extensively studied for their roles in regulating inflammation and innate immune responses. thegoodscentscompany.com These lipid-based signaling molecules enable immune cells to respond rapidly to bacterial invaders and modulate pro-inflammatory processes.

Furthermore, research on related eicosenoids, such as (Z)-11-eicosenol and its derivatives, has explored their immune stimulatory effects on PMA-differentiated THP-1 cells. These compounds were shown to increase the secretion of pro-inflammatory cytokines like interleukin-1β (IL-1β) and influence various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, and purine/pyrimidine metabolism, which are critical for inflammatory processes and immune responses. This indicates a potential for eicosanol-related compounds to modulate cellular metabolism in the context of immune activation. Additionally, this compound has been shown to possess antioxidant activity.

Table 1: Key Research Findings on Eicosanol's Biological Mechanisms

Eicosanol CompoundCellular Process/MechanismKey FindingsReference
10-EicosanolAlleviation of cell cycle arrest and apoptosisMitigates patulin-induced G2/M phase arrest and apoptosis in IPEC-J2 cells by activating AKT. wikidata.orgnih.gov
Eicosanol PhosphatesCell Signaling, Inflammation, Immune ResponseAct as second messengers, precursors to eicosanoids (e.g., prostaglandins), influencing diverse cellular responses. thegoodscentscompany.com
Eicosanol (general)Membrane Fluidity and Permeability ModulationIntegrates into lipid bilayers, influencing fluidity and permeability, potentially by increasing area per lipid and disordering hydrocarbon chains. thegoodscentscompany.com
This compoundInteraction with Bacterial Toxin ProteinsIn silico studies show binding affinity to α-hemolysin, TSST-1, and PVL, bacterial toxins involved in membrane damage.
This compoundAntioxidant ActivityDemonstrated to possess antioxidant properties.
(Z)-11-Eicosenol and derivativesImmune StimulationIncreased IL-1β and altered metabolic pathways (glycolysis, TCA cycle) in THP-1 macrophages, suggesting immune stimulatory potential.

Advanced Synthetic Methodologies for Eicosanol and Its Derivatives

Chemoenzymatic and Biocatalytic Approaches to Eicosanol Synthesis

Chemoenzymatic and biocatalytic methods represent a promising frontier in eicosanol synthesis, offering environmentally benign alternatives to traditional chemical routes. These approaches leverage the high specificity and efficiency of enzymes, often under mild reaction conditions.

Microbial cell factories have emerged as prominent platforms for fatty alcohol production, including eicosanol. Engineered microorganisms, such as Escherichia coli and Synechocystis sp., can be modified to synthesize fatty alcohols from various precursors fishersci.cawikipedia.orgnih.gov. This involves genetic engineering of endogenous fatty acid metabolism and heterologous expression of fatty alcohol-producing enzymes. Key enzymes in these biosynthetic pathways include fatty acyl-CoA reductase (ACR), acyl-ACP reductase (AAR), carboxylic acid reductase (CAR), alcohol dehydrogenase (ADH), and aldehyde reductase (AHR) fishersci.cawikipedia.org. For instance, the expression of a Mycobacterium vaccae FAS enzyme, coupled with the overexpression of endogenous fatty acid elongases (ELO1 and ELO2) and AtFAR1, has enabled the synthesis of very long-chain fatty alcohols, including 1-eicosanol (B7800029) fishersci.ca. Similarly, heterologous expression of FAR genes from Jojoba and Arabidopsis in Synechocystis sp. PCC6803 has led to fatty alcohol biosynthesis fishersci.ca.

Chemoenzymatic cascades combine enzymatic steps with chemical reactions to achieve desired transformations. One notable example involves a two-step approach for fatty alcohol production, combining lipase-catalyzed esterification with subsequent metal-catalyzed hydrogenation wikidata.org. This method has been demonstrated for myristyl alcohol, utilizing Candida antarctica lipase (B570770) B (CALB) for esterification of myristic acid and myristyl alcohol, followed by ruthenium-catalyzed hydrogenation of the intermediate myristyl myristate wikidata.org. This sequence can be performed at lower temperatures (60-100 °C) and lower hydrogen pressures (35 bar) compared to traditional industrial processes like the Lurgi process wikidata.org.

Photoenzymatic cascade reactions offer another innovative route, particularly for the synthesis of secondary fatty alcohols from unsaturated fatty acids. For example, unsaturated fatty acids can be transformed into enantiomerically pure secondary fatty alcohols through a cascade involving stereoselective hydration by oleate (B1233923) hydratases (from Lactobacillus reuteri or Stenotrophomonas maltophilia) followed by decarboxylation mediated by a photoactivated decarboxylase from Chlorella variabilis NC64A (CvFAP) wikipedia.org. A similar chemoenzymatic cascade has been reported for the conversion of linoleic acid into secondary fatty alcohols like 6-hydroxy-(7E,9Z)-heptadecadiene (6-HHD), involving 13S-lipoxygenase from Pseudomonas aeruginosa (Pa-LOX), chemical reduction, and CvFAP thegoodscentscompany.com.

Table 1: Examples of Biocatalytic and Chemoenzymatic Approaches for Fatty Alcohol Synthesis

Approach TypeEnzyme/Catalyst SystemSubstrate(s)Product(s)Key FeaturesReference
BiocatalysisE. coli (engineered)Fatty acids/derivativesFatty alcohols (C20, C22)Heterologous enzyme expression (FAR, elongases) fishersci.ca
BiocatalysisSynechocystis sp. PCC6803 (engineered)Fatty acids/derivativesFatty alcoholsHeterologous FAR gene expression fishersci.ca
Chemoenzymatic CascadeCALB + Ru-Macho-BH catalystMyristic acid, Myristyl alcoholMyristyl myristate (intermediate), Myristyl alcoholLower temperature (60-100 °C), lower pressure (35 bar) wikidata.org
Photoenzymatic CascadeOleate hydratases + CvFAPUnsaturated fatty acidsEnantiomerically pure secondary fatty alcoholsOne-pot, stereoselective hydration and decarboxylation wikipedia.org
Chemoenzymatic CascadePa-LOX + Chemical reduction + CvFAPLinoleic acid6-HHD (secondary fatty alcohol)Conversion of linoleic acid to a secondary alcohol thegoodscentscompany.com

Stereoselective Synthesis of Chiral Eicosanol Isomers and Analogues

While this compound (arachidyl alcohol) is a straight-chain primary alcohol and thus inherently achiral, the field of advanced synthesis extends to the stereoselective production of its chiral isomers and analogues. Chiral long-chain alcohols are valuable building blocks in the synthesis of complex natural products, cosmetic ingredients, and performance additives wikipedia.orgdsmz.de.

Enantioselective synthesis of chiral secondary fatty alcohols from renewable unsaturated fatty acids has been achieved through photoenzymatic cascade reactions. This involves the stereoselective addition of water to C=C double bonds catalyzed by fatty acid hydratases (e.g., from Lactobacillus reuteri or Stenotrophomonas maltophilia), followed by decarboxylation of the intermediate hydroxy acids by a photoactivated decarboxylase from Chlorella variabilis NC64A (CvFAP) wikipedia.org. This one-pot approach can yield enantiomerically pure fatty alcohols from a broad range of (poly)unsaturated fatty acids, with yields ranging from 24% to 74% for Δ9-unsaturated fatty acids wikipedia.org.

Kinetic resolution, often catalyzed by lipases, is another powerful strategy for obtaining enantiomerically pure chiral alcohols. Lipases preferentially react with one enantiomer of a racemic mixture, allowing for the separation of the desired chiral alcohol. For instance, Candida rugosa lipase (CRL) immobilized on polypropylene (B1209903) has been used in the esterification of racemic 4-methyl-dodecanoic acid with eicosanol, demonstrating enantioselectivity (E = 19) citeab.com. Similarly, Pseudomonas sp. lipase (PSL) with vinyl acetate (B1210297) in iso-octane has shown high enantiomeric ratios (E = 110) for the kinetic resolution of ω-trimethylsilyl polyunsaturated secondary alcohols citeab.com.

Table 2: Stereoselective Synthesis of Chiral Fatty Alcohol Analogues

ApproachEnzyme/CatalystSubstrateProduct TypeKey OutcomeReference
Photoenzymatic CascadeFatty acid hydratases + CvFAPUnsaturated fatty acidsEnantiomerically pure secondary fatty alcoholsYields 24-74% for Δ9-unsaturated fatty acids wikipedia.org
Kinetic ResolutionCandida rugosa lipase (CRL)rac-4-methyl-dodecanoic acid + EicosanolChiral esters/alcoholsEnantioselectivity (E = 19) citeab.com
Kinetic ResolutionPseudomonas sp. lipase (PSL)rac-ω-trimethylsilyl polyunsaturated secondary alcohols + Vinyl acetateEnantiomerically pure secondary alcoholsHigh enantiomeric ratio (E = 110) citeab.com

Functionalization Strategies for Tailored Eicosanol Derivatives

Eicosanol serves as a versatile platform for the synthesis of a wide array of derivatives through various functionalization strategies. These modifications allow for the tailoring of its properties for specific applications in diverse industries.

Esterification: Eicosanol can undergo esterification with various carboxylic acids to form fatty acid esters, which are widely used as emollients, thickeners, and in other cosmetic and pharmaceutical applications thegoodscentscompany.comrqbchemical.com. For example, this compound acetate (eicosyl acetate) is derived from this compound and acetic acid, finding applications as an emollient and moisturizer in skincare products thegoodscentscompany.comnih.gov. The synthesis of esters, such as the reaction between fumaric acid and this compound, can be achieved using acid catalysts like p-toluenesulfonic acid monohydrate (PTSA) at elevated temperatures (e.g., 130 °C in toluene) guidetopharmacology.org.

Etherification: Ethers of eicosanol, such as polyoxyethylene ethers, can be synthesized through alkoxylation reactions. This involves reacting eicosanol with ethylene (B1197577) oxide in the presence of a base catalyst (e.g., potassium hydroxide) at elevated temperatures (e.g., 150 °C) fishersci.pt. These derivatives, like eicosanol polyoxyethylene (1) ether, can be further functionalized, for instance, by reacting with epoxy chloropropane to form glycidyl (B131873) ethers, which can then be converted into more complex structures like sulfonate betaines fishersci.pt.

Oxidation: Eicosanol, as a primary alcohol, can be selectively oxidized to yield corresponding aldehydes or fatty acids. This transformation is crucial for producing high-value chemicals. However, the oxidation of non-activated aliphatic alcohols like eicosanol can be challenging compared to activated alcohols flybase.org. Research is ongoing to develop green oxidation methods, for example, using catalysts like Ti-MCM-41 with hydrogen peroxide as an oxidant flybase.org. Additionally, innovative sustainable chemo-enzymatic processes are being explored for the reduction of fatty acids to fatty aldehydes, which can then be converted to alcohols, or vice versa mdpi.com.

Table 3: Functionalization Strategies for Eicosanol Derivatives

StrategyReactant(s) with EicosanolProduct TypeCatalyst/ConditionsApplication/NotesReference
EsterificationFumaric acidFumarate diester (with eicosanol moiety)p-Toluenesulfonic acid monohydrate, 130 °C, TolueneMonomer synthesis, acrylate (B77674) ester formation guidetopharmacology.org
EsterificationAcetic acidThis compound acetateNot explicitly detailed, but common esterification methods applyEmollient, moisturizer in cosmetics thegoodscentscompany.comnih.gov
EtherificationEthylene oxideEicosanol polyoxyethylene etherPotassium hydroxide, 150 °CIntermediate for complex surfactant synthesis fishersci.pt
OxidationOxidizing agents (e.g., H2O2)Eicosanal (aldehyde), Eicosanoic acid (fatty acid)Ti-MCM-41 (catalyst)Production of high-value chemicals; challenging for non-activated alcohols flybase.org

Analytical Research Techniques for Eicosanol Characterization in Complex Biological and Environmental Matrices

Advanced Chromatographic Separations (GC-MS, LC-MS) for Quantitative and Qualitative Analysis

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of Eicosanol in complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful tool for the qualitative and quantitative analysis of Eicosanol, particularly in matrices where it can be volatilized or derivatized scienceworldjournal.org. Eicosanol has been observed and confirmed in human cerumen (earwax) using GC-MS and two-dimensional gas chromatography-mass spectrometry (GC×GC-MS) nih.govresearchgate.net. This demonstrates its utility in profiling lipid-rich biological samples.

For quantitative analysis, 1-Eicosanol (B7800029) frequently serves as an internal standard in GC-based methods for determining other long-chain fatty alcohols, such as those found in policosanol tablets scirp.orgresearchgate.netnih.govnih.gov. This approach enhances the accuracy and precision of the measurements. A common practice involves the derivatization of fatty alcohols, including Eicosanol, into trimethylsilyl (B98337) (TMS) ethers using reagents like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) to improve their volatility and thermal stability for optimal GC separation nih.govnih.govinternationaloliveoil.orgresearchgate.net.

An example of GC-FID and GC-MS application for the simultaneous determination of eight fatty alcohols in policosanol tablets utilized this compound as an internal standard, achieving high linearity (R > 0.999) and recovery rates (96.3-100.4%) scirp.orgresearchgate.net. Similarly, a validated GC method using this compound as an internal standard for policosanol analysis in film-coated tablets demonstrated good linearity (correlation coefficient = 0.9996) and accuracy (recovery = 100.44%) nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS) While GC-MS is well-suited for volatile and semi-volatile compounds, LC-MS, particularly LC-tandem mass spectrometry (LC-MS/MS), offers significant advantages for the analysis of less volatile or thermally labile compounds, and those requiring high sensitivity in biological matrices nih.govnih.govmdpi.com. Although direct extensive literature on Eicosanol's LC-MS analysis is less prevalent compared to GC-MS, the broader class of eicosanoids (20-carbon fatty acid derivatives, structurally related to Eicosanol) is routinely quantified using LC-MS/MS nih.govnih.govfrontiersin.orgub.edu.

LC-MS/MS methods are preferred for their high sensitivity, specificity, and ability to simultaneously quantify multiple analytes in complex biological samples, often at picomolar (pM) to nanomolar (nM) concentrations nih.govnih.govmdpi.comub.edu. These methods typically involve minimal sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), and often bypass the need for derivatization, which is frequently required in GC-MS nih.gov. However, derivatization can be employed in LC-MS to enhance detection, for instance, by imparting a permanent cationic charge to fatty alcohols for electrospray MS detection researchgate.net.

The following table summarizes key chromatographic applications for Eicosanol and related compounds:

TechniqueApplication AreaKey Features/FindingsReference
GC-MSHuman Cerumen CharacterizationObserved and confirmed this compound; utilized GC×GC-MS for comprehensive lipid profiling. nih.govresearchgate.net
GC-FID/MSPolicosanol Tablet Quality ControlThis compound used as internal standard; high linearity (R > 0.999) and recovery (96.3-100.4%). scirp.orgresearchgate.net
GCOlive Oil Aliphatic Alcohol DeterminationThis compound used as internal standard for quantification of C22-C28 alcohols after silylation. internationaloliveoil.orgresearchgate.net
LC-MS/MSEicosanoid MetabolomicsStandard method for quantification in biological samples; high sensitivity for low abundance compounds. nih.govnih.govfrontiersin.orgub.edu

High-Resolution Spectroscopic Techniques (NMR, FTIR, Raman) for Elucidation of Molecular Interactions

Spectroscopic methods provide detailed insights into the molecular structure, bonding, and interactions of Eicosanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including ¹H and ¹³C NMR, is crucial for the structural elucidation and confirmation of Eicosanol medchemexpress.com. It provides detailed information about the hydrogen and carbon environments within the molecule. For instance, the ¹H NMR spectrum of this compound is consistent with its expected structure medchemexpress.com.

NMR has been extensively applied to analyze minor constituents of olive oil, including this compound, to assign experimental NMR signals based on quantum chemical calculations and to determine their diffusion coefficients in deuterated chloroform (B151607) acs.org. This highlights NMR's capability in characterizing Eicosanol within complex mixtures and understanding its molecular behavior. High-resolution NMR, particularly ¹H NMR, offers high precision, short analytical time, and simple sample preparation for analyzing components in oils nih.gov.

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is a powerful analytical technique that provides information about the chemical bonding and molecular structure of materials by measuring how a sample absorbs infrared light eesemi.comazom.com. It is particularly useful for identifying functional groups and understanding molecular interactions.

Studies on the polymorphism of n-alkanols, including this compound, have utilized FTIR spectroscopy to identify specific molecular vibrations, shedding light on their molecular composition and interactions during phase transitions researchgate.net. Attenuated Total Reflectance (ATR-FTIR) is a widely used sampling methodology that allows for the direct examination of solid or liquid Eicosanol samples without extensive preparation, making it versatile for various material analyses mt.com.

Raman Spectroscopy Raman spectroscopy is a non-destructive analytical technique that complements FTIR by providing insights into molecular composition and structure through the analysis of photon energy shifts resulting from inelastic scattering avantierinc.comhoriba.com. It is capable of rapidly characterizing the chemical composition and structure of various sample types, including solids, liquids, and powders horiba.com.

Similar to FTIR, Raman scattering has been employed alongside infrared spectroscopy for the molecular structural characterization of this compound in studies investigating its polymorphic forms researchgate.net. Raman spectroscopy can identify specific chemical bonds and functional groups, offering valuable information about the molecular architecture of Eicosanol and its interactions within a matrix mdpi.com.

Mass Spectrometry-Based Lipidomics and Metabolomics Profiling of Eicosanol

Eicosanol, as a long-chain fatty alcohol, is an important component within the broader fields of lipidomics and metabolomics. These "omics" approaches aim to comprehensively profile lipids and metabolites in biological and environmental systems.

Mass spectrometry is the cornerstone of modern lipidomics and metabolomics due to its unparalleled sensitivity, specificity, and ability to identify and quantify a vast array of molecules plos.org. LC-MS/MS is the standard method for the quantification of eicosanoids and related metabolites in biological samples, overcoming challenges associated with their low quantities and oxidation susceptibility nih.govfrontiersin.orgub.edu.

In metabolomics, both untargeted and targeted profiling strategies are employed. Untargeted approaches aim to detect and identify as many metabolites as possible, providing a broad overview of the metabolic state, while targeted approaches focus on the precise quantification of specific metabolites of interest mdpi.complos.org. Eicosanol, as a C20 fatty alcohol, would be included in comprehensive lipidomics panels that analyze long-chain fatty acids and their derivatives. For instance, targeted metabolomic methods using LC-MS/MS have been developed for total plasma fatty acids, including those with chain lengths up to C28 mdpi.com. GC-MS is also utilized in metabolomics, particularly for volatile or derivatizable compounds, and has been applied to identify compounds in complex biological extracts scienceworldjournal.orgmdpi.com.

The integration of advanced chromatographic separations with high-resolution mass spectrometry allows for the detailed profiling of Eicosanol within complex biological and environmental matrices, contributing to a deeper understanding of its roles and pathways.

Development of Novel Biosensors and Probes for Eicosanol Detection

The development of biosensors and probes offers a promising avenue for rapid, sensitive, and selective detection of Eicosanol, particularly in real-time or point-of-care applications. Biosensors are analytical devices that convert a biological recognition event into a measurable electrical signal, typically consisting of a bioreceptor and a transducer researchgate.netresearchgate.net.

While specific biosensors solely dedicated to Eicosanol detection are an emerging area, the principles of biosensing for alcohols are well-established. For example, enzymatic biosensors utilizing alcohol dehydrogenase enzymes immobilized on transducers have been developed for the amperometric and voltammetric detection of various alcohols embrapa.br. This enzymatic approach could be adapted for Eicosanol, given its alcohol functional group.

An interesting conceptual approach involves the conversion of a related compound, eicosane, into this compound, followed by the utilization of an alcohol dehydrogenase promoter to drive the expression of a fluorescence reporter igem.org. This indicates a potential pathway for developing indirect biosensing mechanisms for Eicosanol or its precursors.

Biosensors are advantageous for their ability to analyze analytes in complex sample matrices, offering high sensitivity, automation, and cost-effectiveness compared to traditional laboratory methods researchgate.net. Future advancements in this field could lead to highly specific and portable devices for Eicosanol detection in various applications, from environmental monitoring to biological research.

Biotechnological Production and Sustainable Biorefinery Approaches for Eicosanol

Genetic Engineering and Metabolic Pathway Optimization in Microbial Hosts

Microbial cell factories have emerged as powerful platforms for the biosynthesis of fatty alcohols, including eicosanol. The biological production of fatty alcohols is fundamentally dependent on two key factors: the availability of suitable substrates, such as fatty acyl-Coenzyme A (acyl-CoA), fatty acyl-ACP, or free fatty acids, along with the necessary redox donor, NADPH; and the presence of an enzyme capable of converting these substrates into the desired fatty alcohol. frontiersin.orgnih.gov While an organism's endogenous metabolic pathways partly govern substrate availability, genetic engineering plays a crucial role in improving this aspect. The enzymatic conversion step typically relies on the heterologous expression of specific proteins. frontiersin.orgnih.gov

Prominent microbial hosts for fatty alcohol production include Escherichia coli and Saccharomyces cerevisiae (yeast). E. coli is favored for its rapid growth rates, ability to thrive in minimal media with diverse carbon sources, capacity for both aerobic and anaerobic growth, and the availability of extensive genetic tools for manipulation. frontiersin.orgnih.gov Although E. coli does not naturally produce fatty alcohols, the introduction of heterologous enzymes has successfully engineered strains capable of their synthesis. frontiersin.orgnih.gov S. cerevisiae, a generally regarded as safe (GRAS) organism, also offers a robust production chassis with a well-studied genetic toolkit and tolerance to harsh industrial conditions. frontiersin.org

Metabolic engineering strategies involve rewiring microbial metabolism to direct carbon flux towards fatty alcohol synthesis. This includes optimizing the expression levels of bottleneck enzymes and deleting competing pathways. frontiersin.orgprinceton.edu Approaches such as decoupling cell growth from product synthesis, either through process engineering (e.g., cultivating in nutrient-limiting media like phosphorus, sulfur, or nitrogen) or genetic engineering, can induce a switch towards lipogenesis. frontiersin.orgnih.gov Computational methods, including flux balance analysis (FBA) and dynamic FBA (dFBA), are increasingly utilized to design and optimize metabolic pathways, predicting optimal flux distribution and simulating dynamic metabolic systems for improved production efficiency. princeton.edunumberanalytics.com

Enhancement of Eicosanol Yields in Fermentation Processes

Significant progress has been made in enhancing eicosanol yields through metabolic engineering and fermentation process optimization. For instance, the expression of a Mycobacterium vaccae fatty acid synthase (FAS) enzyme, coupled with the overexpression of endogenous fatty acid elongases ELO1 and ELO2 and Arabidopsis thaliana fatty acyl-CoA reductase (AtFAR1), resulted in the synthesis of 83.5 mg L⁻¹ of very long-chain fatty alcohols, including 1-eicosanol (B7800029) (C20:0) and 1-docosanol (B1670855) (C22:0). frontiersin.org

In E. coli, pioneering work involved combining the overexpression of 'tesA (a thioesterase), fadD (a fatty acyl-CoA synthetase), and a fatty aldehyde reductase (acr1 from Acinetobacter calcoaceticus), in a ΔfadE strain, initially yielding 60 mg L⁻¹ of fatty alcohol. frontiersin.org Replacing acr1 with MaFAR (from Marinobacter aquaeolei) further increased production to 170–422 mg L⁻¹ under shake flask conditions and 1.725 g L⁻¹ in fed-batch culture. frontiersin.org By optimizing the expression levels of these genes, researchers achieved an eightfold higher production in shake flasks, reaching 3.5 g L⁻¹ with yields up to 0.13 g/g glucose consumed. frontiersin.org

Another strategy in E. coli involved using a carboxylic acid reductase (CAR) system, where four gene products were expressed: 'tesA for free fatty acid overaccumulation, Bacillus subtilis Sfp for CAR activation, Mycobacterium marinum CAR for reduction of free fatty acids to fatty aldehyde, and E. coli Ahr for reduction of fatty aldehyde to fatty alcohol, resulting in 350 mg L⁻¹ of fatty alcohols. frontiersin.org In cyanobacteria, the overexpression of the endogenous fatty acid-CoA ligase (slr1609 gene or cyanobacterial fadD) led to a 60% enhancement in fatty alcohol production. frontiersin.org Beyond genetic modifications, process engineering strategies such as bioreactor design and optimizing cultivation conditions, including nutrient limitations, also play a crucial role in improving fermentation efficiency and productivity. numberanalytics.comfrontiersin.org

Downstream Processing and Purification Strategies for Biogenic Eicosanol

Downstream processing (DSP) is a critical phase in the biotechnological production of eicosanol, significantly influencing the economic viability and final quality of the product. celignis.comwiley-vch.de The complexity and cost of DSP can constitute a substantial portion (50–70%) of the total production expenses. researchgate.net

The general steps involved in the downstream processing of biogenic products, applicable to eicosanol, typically include:

Solid/Liquid Separation: This initial step aims to remove microbial biomass and other solid impurities from the fermentation broth. Common techniques include centrifugation, filtration (e.g., filter presses, rotary vacuum filters, membrane filters like microfiltration), and sedimentation. celignis.comresearchgate.netnih.gov For example, microfiltration has demonstrated high efficiency (98.7%) in biomass removal. researchgate.net

Product Recovery: Following separation, the target product is recovered from the liquid phase. Techniques for product recovery often include distillation, particularly for volatile products, and liquid-liquid extraction for products with higher boiling points or those toxic to the producing organisms. celignis.comresearchgate.net Gas stripping can also be employed. celignis.com

Product Purification: The final stage involves purifying the recovered product to achieve the desired quality and specifications. This can involve a range of techniques such as crystallization, where the product is dissolved in a solvent and then crystallized out, leaving impurities behind. celignis.com Chromatography, including preparative chromatography and ion exchange resins, is a widely used tool for high-purity bioproducts. wiley-vch.deresearchgate.netnih.gov Membrane filtration technologies (ultrafiltration, nanofiltration) can also be used for separation based on size or molecular weight. celignis.comwiley-vch.de For instance, in the purification of 1,3-propanediol, a similar biogenic alcohol, flocculation with activated charcoal and kieselguhr, followed by purification with a strong acidic ion exchange resin, proved effective in removing cell debris, pigments, and protein fragments. nih.gov

Enzymatic Biotransformation Systems for Eicosanol Synthesis

Enzymatic biotransformation offers a highly selective, stereospecific, efficient, and environmentally friendly alternative to traditional chemical synthesis for producing valuable compounds like eicosanol. frontiersin.orgresearchgate.net This process utilizes biocatalysts, which can be either purified enzymes or whole cells, to convert raw chemical compounds into structurally related, high-value-added products. researchgate.net The use of whole cells as biocatalysts is often more cost-effective due to their ease of replication and the presence of intrinsic cofactors (e.g., NAD(P)H, ATP), eliminating the need for exogenous supplementation. chemrxiv.org

The biosynthesis of fatty alcohols, including eicosanol, through enzymatic systems typically occurs via two main pathways:

Reduction of activated fatty acyl thioesters: This pathway involves the reduction of fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-ACP (acyl carrier protein) catalyzed by a fatty acyl reductase (FAR). frontiersin.org

Reduction of free fatty acids: This route utilizes the enzyme carboxylic acid reductase (CAR) to reduce free fatty acids to fatty aldehydes, which are then further reduced to fatty alcohols. frontiersin.orgchemrxiv.org

A key challenge in in vitro enzymatic systems, particularly those involving CARs, is the regeneration of cofactors such as NAD(P)H and ATP, which are essential for the reductive reactions. However, significant efforts have been dedicated to optimizing these cofactor regeneration processes to enable successful bio-aldehyde and subsequently, bio-alcohol production. chemrxiv.org The development of recombinant enzymes and their immobilization in bioreactor systems further enhances the efficiency and reusability of these biotransformation processes. frontiersin.org

Valorization of Renewable Biomass Feedstocks for Industrial Eicosanol Production

The valorization of renewable biomass feedstocks is a cornerstone of sustainable industrial eicosanol production, aligning with the global shift away from fossil fuels and petrochemicals. Valorization refers to the process of converting abundant and often underutilized organic wastes, particularly lignocellulosic biomass, into high-value biofuels and bioproducts. nih.govresearchgate.netspringerprofessional.de This approach not only addresses concerns about climate change and environmental impact but also promotes energy security and the utilization of domestic natural resources. frontiersin.org

Lignocellulosic biomass, derived from agricultural, forest, and industrial sources, is considered the most promising renewable resource. nih.govresearchgate.net Its advantages include abundance, low cost, and crucially, its non-edible nature, which avoids competition with food and feed supplies. nih.govspringerprofessional.de This biomass primarily consists of cellulose (B213188) (40–60%), hemicellulose (20–40%), and lignin (B12514952) (10–25%). nih.gov These polysaccharides (cellulose and hemicellulose) can be depolymerized into fermentable sugars, which then serve as platform molecules for conversion into various value-added products, including fatty alcohols like eicosanol, through biological pathways. nih.gov

Environmental Research on the Fate and Ecotoxicological Implications of Eicosanol

Biodegradation Pathways and Microbial Community Dynamics in Natural Environments

Eicosanol is anticipated to biodegrade rapidly in the environment. wikipedia.org While direct experimental data for 1-eicosanol's aerobic biodegradation have not always been readily available, assessments based on its chemical structure and read-across from closely related long-chain alcohol analogs, such as 1-octadecanol and 1-docosanol (B1670855), suggest it is inherently biodegradable. wikipedia.orgbmrb.io For instance, 1-octadecanol has shown degradation rates ranging from 43% to 69% over 28 days in OECD Guideline 301B/D studies. bmrb.io Similarly, 1-docosanol demonstrated 37% degradation within 28 days in an OECD Guideline 301B study. bmrb.io

More recent experimental data directly for This compound (B7800029) indicate an 88.4% biodegradation rate over 28 days in an OECD Test Guideline 301B study, classifying it as readily biodegradable. mpg.de This suggests a significant capacity for natural breakdown. Furthermore, this compound is expected to undergo biodegradation under anaerobic conditions, supported by read-across from cetyl alcohol, which achieved 90-97% degradation in 28 days when exposed to activated sludge from municipal sewage treatment plants. bmrb.io No degradation products of environmental concern have been identified for eicosanol. bmrb.io

The biodegradation of long-chain alcohols (LCOHs), including eicosanol, is primarily facilitated by the natural potential of microbial communities. This includes the involvement of bacteria, yeasts (bacterial remediation), and fungi (mycoremediation), which are known to degrade various petroleum hydrocarbon pollutants. wikidata.org The effectiveness of bioremediation is often linked to the microbial population's ability to be enriched and sustained in contaminated areas. wikidata.org

Table 1: Summary of Eicosanol Biodegradation Data

CompoundCarbon Chain LengthBiodegradation Rate (%)Exposure Time (Days)Test Guideline / ConditionClassificationSource
This compoundC2088.428OECD 301BReadily Biodegradable mpg.de
1-OctadecanolC1843-6928OECD 301B/DInherently Biodegradable bmrb.io
1-DocosanolC223728OECD 301BInherently Biodegradable bmrb.io
Cetyl AlcoholC1690-9728Anaerobic, Activated SludgeBiodegradable (Anaerobic) bmrb.io

Environmental Transport and Distribution in Aquatic and Terrestrial Ecosystems

The environmental transport and distribution of eicosanol are influenced by its physicochemical properties. In the atmosphere, this compound is expected to exist in both vapor and particulate phases, given its estimated vapor pressure of 4.5 x 10-8 mm Hg at 25 °C. wikipedia.org Vapor-phase this compound is degraded through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 13 hours. wikipedia.org Particulate-phase eicosanol can be removed from the air via wet or dry deposition. wikipedia.org

In aquatic environments, this compound exhibits very low water solubility, reported as 1.51 x 10-6 g dm-3 (or 1.50 x 10-5 mg/L). wikipedia.orgfishersci.ca Due to this low solubility and the absence of functional groups that hydrolyze under environmental conditions, this compound is not expected to undergo hydrolysis and is considered to have low mobility in water. wikipedia.orgatamanchemicals.comfishersci.se

In terrestrial and sediment ecosystems, eicosanol demonstrates strong adsorption to soil and activated sludge. fishersci.cauni.lu Estimated Koc values for this compound range from 51,380 to 127,200 L/kg, indicating that it is largely immobile in soil. uni.lu This high sorption capacity plays a crucial role in reducing the bioavailable fraction of eicosanol in aquatic environments. fishersci.ca

Regarding bioconcentration and bioaccumulation, this compound is generally considered to have a low potential for bioconcentration in aquatic organisms, based on its estimated log Kow of 8.7. wikipedia.org However, a calculated bioconcentration factor (BCF) for this compound and 1-docosanol was reported as 31,800. Despite this calculated BCF, the U.S. Environmental Protection Agency (EPA) maintains a low concern for its bioconcentration and bioaccumulation potential, noting no effects at saturation in chronic aquatic toxicity studies. bmrb.io

Table 2: Key Environmental Fate Properties of Eicosanol

PropertyValueUnitSource
Molecular Weight298.5 g/mol wikipedia.org
Vapor Pressure4.5 x 10-8mm Hg (at 25 °C) wikipedia.org
Atmospheric Half-life13hours (reaction with OH radicals) wikipedia.org
Water Solubility1.51 x 10-6 (or 1.50 x 10-5)g dm-3 (or mg/L) wikipedia.orgfishersci.ca
log Kow8.7- wikipedia.org
Koc (estimated)51,380 - 127,200L/kg
BCF (calculated)31,800-

Ecotoxicological Studies on Non-Target Organisms: Research Methodologies and Endpoints

Aquatic Ecotoxicity:

Fish: Eicosanol and its analogs (1-docosanol, tetracosanol) are deemed non-toxic at their water solubility limits. Specifically, a 96-hour LC50 (lethal concentration 50%) for icosan-1-ol (derived from read-across) was reported as >100 mg/L, which is significantly higher than its water solubility, thus classifying it as non-toxic under test conditions. For 1-octadecanol, a measured 96-hour LC50 was >1000 mg/L.

Aquatic Invertebrates (e.g., Daphnia magna): Eicosanol is considered non-toxic at its water solubility limit for aquatic invertebrates. uni.lu A 48-hour QSAR (Quantitative Structure-Activity Relationship) assessment for this compound indicated no toxicity under test conditions within its water solubility range. uni.lu A 96-hour LC50 for icosan-1-ol (read-across) was also reported as >100 mg/L.

Algae: Eicosanol is similarly considered non-toxic to aquatic algae at its water solubility limit. uni.lu Expert judgment estimated a 72-hour EC50 (effective concentration 50%) for icosan-1-ol at >100 mg/L.

Terrestrial Ecotoxicity: Information regarding the ecotoxicity of eicosanol to terrestrial non-target organisms is less extensively documented in the provided search results. While endpoints such as toxicity to soil macroorganisms (excluding arthropods), terrestrial arthropods, terrestrial plants, and soil microorganisms are relevant in ecotoxicological assessments, specific data for eicosanol in these categories were not readily available.

Table 3: Ecotoxicity Endpoints for Eicosanol and Analogs (Aquatic)

Organism GroupEndpointValue (Eicosanol/Read-across)UnitObservation / CommentSource
Fish96hr LC50>100mg/LNon-toxic at water solubility limit (read-across)
Aquatic Invertebrates48hr QSARNot toxic-Not toxic at water solubility limit uni.lu
Aquatic Invertebrates96hr LC50>100mg/LNon-toxic at water solubility limit (read-across)
Algae72hr EC50>100mg/LNon-toxic at water solubility limit (expert judgment)

Development of Remediation Strategies for Eicosanol in Contaminated Systems

While direct remediation strategies specifically for eicosanol contamination are not widely detailed, general approaches for long-chain hydrocarbons and alcohols in contaminated systems can be considered. The EPA anticipates high levels of this compound removal during wastewater treatment processes, indicating that conventional treatment methods are effective.

Bioremediation is a promising approach for restoring environments contaminated with petroleum hydrocarbons, which often include long-chain alcohols. This method leverages the natural biodegradative capacities of microbes, including bacteria, yeasts, and fungi. wikidata.org Successful bioremediation relies on enriching and maintaining these microbial populations in polluted areas. wikidata.org

Physicochemical treatment techniques for soil reclamation, such as plasma oxidation, photocatalytic degradation, vapor extraction, flotation, ultrasonication, electrokinetic remediation, thermal desorption, and biochar adsorption, have been explored for petroleum hydrocarbon pollutants. wikidata.org However, these strategies can be costly and may not always achieve complete effectiveness. wikidata.org

Computational and Theoretical Studies of Eicosanol Systems

Molecular Dynamics Simulations of Eicosanol in Complex Biological and Non-Biological Environments

Molecular Dynamics (MD) simulations are a widely used computational technique to study the time-dependent behavior of molecular systems. For long-chain alcohols like eicosanol, MD simulations can provide insights into their conformational dynamics, aggregation behavior, and interactions within diverse environments.

In non-biological contexts, MD simulations have been employed to investigate the structural and dynamic properties of various alcohols, such as methanol (B129727), ethanol (B145695), and 1-propanol, in mixtures with ionic liquids. These studies examine the impact of alkyl chain length, alcohol type, and concentration on characteristics like hydrogen bond networks, diffusion coefficients, and molecular clustering rsc.org. While direct MD studies specifically on eicosanol in ionic liquids are not extensively detailed in current literature, the principles applied to shorter-chain alcohols are directly transferable, allowing for the prediction of eicosanol's behavior in similar non-biological solvent systems. For instance, force fields like OPLS-AA, commonly used in MD simulations, can be applied to simulate solvent interactions for long-chain diols like 1,20-eicosanediol, suggesting their applicability to eicosanol as well .

In biological environments, MD simulations are integral for understanding the stability and dynamics of ligand-receptor complexes, a critical aspect in drug discovery and understanding biological mechanisms dost.gov.phnih.gov. For a closely related long-chain alcohol, 1-heneicosanol (B102992), MD simulations have been utilized to validate molecular docking experiments and calculate binding free energies with bacterial proteins, highlighting their utility in assessing interactions within complex biological matrices researchgate.net. Such simulations can reveal how eicosanol or its derivatives might interact with cell membranes, proteins, or other biomolecules, influencing their structure and function.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, based on principles of quantum mechanics, are essential for determining the electronic structure, predicting reactivity, and interpreting spectroscopic data of molecules. For 1-eicosanol (B7800029), these calculations have been directly applied to characterize its spectroscopic properties.

Combined experimental and computational studies, including quantum chemical calculations, have been performed on this compound to analyze its Nuclear Magnetic Resonance (NMR) spectra researchgate.net. These studies involved deriving correlation equations to estimate experimental 1H and 13C NMR chemical shifts from theoretically calculated shifts, aiding in the accurate assignment of experimental NMR signals researchgate.net. This demonstrates the power of quantum chemical methods in providing a deeper understanding of eicosanol's molecular structure through its spectral fingerprints.

Furthermore, quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the reactive sites of molecules, analyze molecular geometries, energies, frontier molecular orbitals (HOMO/LUMO), and surface electrostatic potentials researchgate.netscirp.org. For instance, DFT can be used to calculate bond dissociation energies, which are crucial for understanding the reactivity of the hydroxyl group in eicosanol . These computational approaches can predict how eicosanol might participate in chemical reactions, such as oxidation or esterification, based on its electronic distribution and energy landscape.

Table 1 provides an example of typical spectroscopic data for this compound, which can be correlated with quantum chemical calculations.

Table 1: Selected 1H NMR Chemical Shifts for this compound (in CDCl3, 90 MHz) nih.gov

Chemical Shift (ppm)Intensity
0.8838.00
1.261000.00
1.4137.00
3.6340.00

Structure-Activity Relationship (SAR) Modeling for Eicosanol Derivatives

Structure-Activity Relationship (SAR) modeling is a computational approach used to establish relationships between the chemical structure of compounds and their biological or physicochemical activities. For eicosanol and its derivatives, SAR studies are crucial for understanding how modifications to the long carbon chain or the hydroxyl group influence their properties and effects.

Extensive discussions on (Q)SAR approaches applicable to linear alcohols, including this compound, exist in the literature, particularly concerning their ecotoxicity and environmental fate oecd.orgepa.gov. A fundamental SAR observed for alcohols is the increase in the octanol-water partition coefficient (log Kow) with increasing carbon chain length epa.gov. This relationship is critical for predicting a compound's lipophilicity and its tendency to partition into biological membranes or accumulate in the environment.

The U.S. Environmental Protection Agency (EPA) has utilized SAR principles and computational tools like EPI Suite software to estimate the biodegradation rates of long-chain alcohols, including this compound epa.gov. Research findings indicate that while aliphatic alcohols up to C18 are generally readily biodegradable, longer carbon chain lengths, such as those found in eicosanol (C20), tend to biodegrade more slowly epa.gov. This highlights a key SAR where increased chain length correlates with reduced biodegradability.

For polyunsaturated eicosanol derivatives, SAR studies are deemed necessary to understand how the introduction and position of double bonds might alter their biological activities uio.no. Statistical methods such as multivariate regression and principal component analysis (PCA) are recommended for analyzing SARs, allowing researchers to correlate structural features (e.g., chain length, hydroxyl position) with observed bioactivity and to reduce the dimensionality of complex spectroscopic datasets .

Table 2: Selected Physical-Chemical Properties of this compound Relevant to SAR Modeling nih.govepa.govwikipedia.orguni.lu

PropertyValueSource/Method
Molecular Weight298.55 g/mol Computed nih.govepa.govwikipedia.org
XLogP3 (predicted)9.5Computed nih.govuni.lu
Melting Point64–66 °CExperimental epa.govwikipedia.org
Boiling Point372 °CExperimental wikipedia.org
Solubility in water1.51 × 10⁻⁶ g dm⁻³Experimental wikipedia.org
Vapor Pressure<0.01 kPa (at 20 °C)Experimental wikipedia.org
Flash Point195 °C (383 °F)Experimental wikipedia.orgthegoodscentscompany.com

In Silico Prediction of Eicosanol's Interactions with Biological Targets

In silico prediction methods, particularly molecular docking and virtual screening, are powerful tools for identifying potential biological targets and predicting the interaction profiles of compounds like eicosanol. These methods are crucial in the early stages of drug discovery and understanding natural product bioactivity.

While direct in silico target prediction studies for this compound are less commonly reported, extensive research has been conducted on 1-heneicosanol, a very similar long-chain fatty alcohol (C21 vs. C20). Molecular docking analyses of 1-heneicosanol have shown considerable binding affinity to various bacterial proteins, including T3SS ATPases, SpA, PrfA, and PelB researchgate.net. The reported docking scores for 1-heneicosanol against these bacterial proteins ranged from -3.9 to -4.4 kcal/mol, indicating favorable interactions researchgate.net.

Table 3: Molecular Docking Scores of 1-Heneicosanol Against Bacterial Proteins researchgate.net

Bacterial ProteinDocking Score (kcal/mol)
S. aureus-4.4
L. monocytogenes-4.3
P. aeruginosa-4.2
E. coli-3.9

Beyond antibacterial targets, in silico target prediction for 1-heneicosanol has also been used to identify potential molecular mechanisms underlying its antifungal activity against Aspergillus niger researchgate.net. These studies often combine molecular docking with analyses of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For 1-heneicosanol, these analyses have indicated an acceptable ADME profile and adherence to Lipinski's rule of five, suggesting its potential as a bioactive agent researchgate.netresearchgate.net.

These computational approaches provide a cost-effective and time-efficient way to screen compounds and prioritize candidates for further experimental validation, offering valuable insights into the potential biological roles and therapeutic applications of eicosanol and its derivatives.

Eicosanol in Advanced Materials Science and Industrial Applications: a Research Perspective

Role in the Development of Advanced Lubricants and Tribological Systems

Eicosanol plays a significant role in the synthesis of advanced lubricant additives, contributing to improved tribological performance. It serves as an initiator in the sequential organocatalytic ring-opening polymerization (ROP) of monomers like hexene oxide (HO), octene oxide (OO), propylene (B89431) oxide (PO), and styrene (B11656) oxide (SO) to produce polyether-based block co(ter)polymers. kaust.edu.saacs.orgresearcher.life These resulting co(ter)polymers exhibit low polydispersity indexes and good solubility in hydrocarbon-based oils, making them metal-free and environmentally favorable alternatives to traditional additives. kaust.edu.saacs.org

Research has demonstrated that blending polyoctene oxide (POO) and polyhexene oxide (PHO) homopolymers (at 2.5 to 5.0 wt%) with a Group II base oil can increase the viscosity index (VI) from 100 to 160 and enhance thermal stability by up to 50 °C. kaust.edu.saacs.orgresearcher.life Furthermore, the use of diblock copolymers, such as POO-block-poly(propylene oxide) (POO-b-PPO) and PHO-block-poly(propylene oxide) (PHO-b-PPO), results in superior lubrication performance, with notable reductions in friction and wear. kaust.edu.saacs.orgresearcher.life For instance, these diblock copolymers can decrease friction by up to 46% and wear by up to 86%. kaust.edu.saacs.orgresearcher.life The addition of a poly(styrene oxide) (PSO) block to the POO-b-PPO chain (POO-b-PPO-b-PSO) further improves thermal stability, though it may negatively impact rheological and tribological properties. kaust.edu.saacs.org

Eicosanol itself is also identified as a component in lubricating compositions, specifically as a monohydric alcohol, in patents focusing on marine diesel cylinder lubricants designed for enhanced fuel efficiency. google.comjustia.comgoogle.com Additionally, natural oils containing eicosanol, such as jojoba oil (which also contains docosanol, eicosenoic, and docosenoic acids), have been recognized for their exceptional oxidative stability, particularly at high temperatures, making them relevant in tribological studies. scribd.com

Table 1: Tribological Performance of Polyether-Based Lubricant Additives Initiated by Eicosanol

Additive Type (wt%)Viscosity Index (VI) ImprovementThermal Stability EnhancementFriction ReductionWear Reduction
POO and PHO Homopolymers (2.5-5.0%)From 100 to 160 kaust.edu.saacs.orgresearcher.lifeUp to 50 °C kaust.edu.saacs.orgresearcher.lifeNot specifiedNot specified
POO-b-PPO & PHO-b-PPO Diblock CopolymersSimilar to homopolymers kaust.edu.saacs.orgSimilar to homopolymers kaust.edu.saacs.orgUp to 46% kaust.edu.saacs.orgresearcher.lifeUp to 86% kaust.edu.saacs.orgresearcher.life

Research on Eicosanol's Contribution to Surfactant Science and Emulsion Stability

In surfactant science, eicosanol is recognized as an insoluble surfactant. Research has explored its surface shear viscosity and its implications for foam stability. Unlike soluble, small-molecule surfactants like sodium dodecyl sulfate (B86663) (SDS), which often show inconsistent surface shear viscosity measurements, eicosanol monolayers exhibit distinct surface velocity profiles. ontosight.ai Specifically, surface velocity profiles in eicosanol decay in a manner consistent with interfacially dominated rotational flows, indicating a qualitative distinction from systems with lower interfacial dominance. ontosight.ai This characteristic highlights eicosanol's role in forming stable interfacial films, which are crucial for controlling the coarsening rate of foams and emulsions by retarding coalescence. ontosight.ai

Integration of Eicosanol Derivatives in Polymer Chemistry and Bioplastic Research

Eicosanol and its derivatives are integrated into polymer chemistry, particularly in the synthesis of various polymers and in the emerging field of bioplastics. In acrylic polymer synthesis, eicosanol is utilized as an esterifying alcohol for methacrylic acid, yielding 2-propenoic acid, 2-methyl-, eicosyl ester. This compound serves as a monomer in the creation of complex acrylic polymers, which are widely employed in coatings, adhesives, and as additives in diverse industrial applications due to their favorable adhesion properties, flexibility, and resistance to water and UV light. ontosight.ai

Furthermore, eicosanol is used to esterify acrylic acid in the synthesis of poly(alkyl acrylate)-grafted polymers. These polymers function as viscosity modifiers for base oils, with their effectiveness increasing with the length of the alkyl chain and the molecular weight of the copolymer. e3s-conferences.org

Table 2: Molecular Weights of Copolymers Synthesized Using Eicosanol

Copolymer TypeMolecular Weight Range ( g/mol )
C18-C20 Ac Copolymer19012–48215 e3s-conferences.org

In the realm of bioplastic research, eicosanol is recognized as a fatty alcohol that can act as an initiator in ring-opening polymerization (ROP) schemes. This process enables the creation of polymers containing both lipophilic hydrocarbon segments and biodegradable polymeric segments. google.com The incorporation of such lipophilic segments, derived from fatty alcohols like eicosanol, can enhance the hydrophobicity of the polymer, potentially influencing its degradation rate. google.com Eicosanol is also broadly identified in the context of "biodegradable polymer monomers" and "hydrophilic polymers," indicating its potential as a building block or modifier in the development of sustainable polymeric materials, including bioplastic resins. googleapis.com

Nanomaterial Synthesis and Functionalization Utilizing Eicosanol

Eicosanol finds application in the synthesis and functionalization of nanomaterials, contributing to the development of novel nanoscale structures with tailored properties. It has been employed in the preparation of photoswitchable fluorescent silicon dioxide (SiO2) nanoparticles. justia.com In this synthesis, eicosanol is used in the presence of triethylamine (B128534) to afford esters, which are then incorporated into the nanoparticle core along with a fluorophore (rhodamine B) and a photochromic compound (spiropyran). justia.com These nanoparticles exhibit a size distribution typically ranging between 98 and 140 nm, and their fluorescence can be reversibly switched between "on" and "off" states via energy transfer. justia.com

Table 3: Characteristics of Nanoparticles Synthesized with Eicosanol

Nanoparticle TypeSize Distribution (nm)Key Feature
Photoswitchable Fluorescent SiO2 Nanoparticles98–140 justia.comReversible fluorescence switching via energy transfer justia.com

Furthermore, eicosanol is cited as a potential component in "functional associative coatings for nanoparticles." researchgate.net This suggests its utility in modifying the surface properties of nanoparticles, which is crucial for enhancing their dispersion, stability, and functionality in various applications. [5, 10, 16 from previous search] Surface functionalization with small organic molecules or macromolecules, including those derived from fatty alcohols, is essential for improving biocompatibility and enabling specific functions like tissue targeting or environmental responsiveness. [5 from previous search]

Emerging Research Avenues and Future Directions for Eicosanol Studies

Exploration of Uncharted Biological Roles and Mechanistic DiscoveriesRecent investigations have begun to uncover novel biological activities of eicosanol, particularly 10-Eicosanol, and its underlying mechanisms. Research has demonstrated that 10-Eicosanol can alleviate patulin-induced cell cycle arrest and apoptosis in porcine intestinal epithelial cells by activating the AKT (Protein Kinase B) pathwaymdpi.com. Future studies are needed to determine if 10-Eicosanol directly interacts with upstream pathways involved in AKT activation to more clearly elucidate its mechanism of actionmdpi.com. Such mechanistic understanding could pave the way for developing new therapeutic strategiesmdpi.com.

Beyond its role in mitigating patulin (B190374) toxicity, 10-Eicosanol has also exhibited anti-inflammatory properties, a capacity to reduce platelet aggregation, and the ability to mitigate endothelial damage, alongside cholesterol-lowering effects in various studies mdpi.com. Furthermore, 1-eicosanol (B7800029) has been identified as a compound in plants such as Salicornia europaea, where its content, along with docosanol and gorgosterol, was significantly higher in plants inoculated with specific plant growth-promoting bacteria (PGPB) like P. oryzihabitans RL18 nih.gov. This suggests a potential role for eicosanol in enhancing the antioxidant, anti-inflammatory, and antimicrobial properties of plants nih.gov.

While eicosanol itself is a long-chain alcohol, studies on related higher aliphatic alcohols, such as octacosanol, provide broader insights into potential biological functions. Octacosanol, for instance, has demonstrated anti-fatigue, anti-hypoxia, antioxidant, anti-inflammatory, and antitumor effects researchgate.net. It is also involved in regulating immune function and energy metabolism, with its physiological functions mediated by multiple signaling pathways, including AMPK, PI3K/Akt, and MAPK/NF-κB researchgate.net. These findings suggest that eicosanol may share or influence similar biological pathways, warranting further investigation into its specific interactions and roles in cellular signaling and physiological processes.

Innovations in Sustainable Production Technologies and Circular Economy IntegrationThe increasing global focus on sustainability and circular economy principles is driving innovations in the production of valuable chemical compounds like eicosanol. Traditional production methods often rely on fossil feedstocks or chemical conversion of plant oils, which carry environmental concernsnih.gov. Emerging research is exploring biological routes for fatty alcohol synthesis, including eicosanol, through engineered microbial cell factoriesnih.gov.

Microbial hosts, such as Escherichia coli and cyanobacteria, are being engineered to produce fatty alcohols from simple carbon feedstocks nih.gov. While E. coli does not naturally produce fatty alcohols, heterologous enzyme expression has enabled the creation of strains capable of this synthesis nih.gov. Cyanobacteria, despite their different trophic modes, share similar fatty acid metabolism with E. coli, making them amenable to similar metabolic engineering strategies for boosting fatty alcohol production nih.gov. Harnessing the full potential of these microbial cell factories requires ongoing efforts to optimize metabolic pathways, enhance the catalytic activity of relevant enzymes (e.g., fatty acyl-CoA reductases, FAR, and carboxylic acid reductases, CAR), improve feedstock assimilation, and increase tolerance to inhibitors and the fatty alcohol products themselves nih.gov.

The integration of such bioproduction methods aligns with the circular economy model, which emphasizes minimizing waste and maximizing resource utilization kuleuven.beresearchgate.net. This involves transforming biomass streams and organic waste into valuable biochemicals and biomaterials kuleuven.beresearchgate.netmdpi.com. For eicosanol, this could involve utilizing agricultural residues or other renewable biomass as feedstocks for microbial fermentation, thereby reducing reliance on non-renewable resources and contributing to a more sustainable chemical industry researchgate.net.

Novel Applications in Advanced Functional Materials and NanotechnologyEicosanol's long-chain aliphatic structure and hydroxyl group make it a promising candidate for integration into advanced functional materials and nanotechnology applications. One area of research involves its use in modifying the properties of other molecules. For instance, eicosanol has been successfully synthesized as an ester of lasalocid (B1674520) (LasEico) to enhance the hydrophobicity of the ionophore molecule, potentially improving its solubility in biological membranes and ion transportationmdpi.com. This demonstrates eicosanol's utility in tailoring the physicochemical properties of complex molecules for specific applications.

In nanotechnology, there is growing interest in green synthesis methods for nanoparticles, utilizing biological materials such as plant extracts, algae, bacteria, and fungi researchgate.netacs.orgsci-hub.se. These methods offer eco-friendly alternatives to conventional physicochemical routes researchgate.netsci-hub.se. While direct applications of eicosanol in nanoparticle synthesis are still emerging, its nature as a long-chain alcohol suggests potential roles as a reducing agent, capping agent, or stabilizing component in the fabrication of biocompatible nanoparticles researchgate.netsci-hub.se. Such functionalized nanoparticles could find applications in catalysis, biosensing, nano-fertilizers, and biomedical engineering, including drug delivery systems researchgate.netacs.orggoogle.com. The ability to form functional associative coatings for nanoparticles, which can improve material attributes and enable medical applications, represents a significant area where eicosanol or its derivatives could play a role google.com.

Interdisciplinary Research Bridging Biology, Chemistry, and Engineering for Eicosanol ApplicationsThe future trajectory of eicosanol research is inherently interdisciplinary, necessitating a synergistic approach that integrates insights from biology, chemistry, and engineering. The exploration of eicosanol's biological roles (e.g., its interaction with cellular pathways like AKT activation, its anti-inflammatory properties, and its presence in plant metabolism) requires a deep understanding of biochemistry and molecular biology, coupled with chemical synthesis and analytical techniques to identify and characterize active compounds and their metabolitesmdpi.comnih.gov.

From an engineering perspective, the development of sustainable production technologies for eicosanol, particularly through microbial fermentation, involves metabolic engineering, bioprocess optimization, and reactor design nih.gov. This requires chemists to identify suitable enzymatic pathways and engineers to scale up production efficiently and cost-effectively, adhering to circular economy principles nih.govkuleuven.beresearchgate.net.

Furthermore, the application of eicosanol in advanced functional materials and nanotechnology demands collaboration between chemists (for synthesis and modification), materials scientists (for characterization and property tuning), and engineers (for designing and fabricating devices or systems) mdpi.comresearchgate.netgoogle.com. For example, designing eicosanol-derived components for drug delivery systems or biosensors requires an understanding of how these materials interact with biological systems at the nanoscale, bridging chemistry, materials science, and biomedical engineering researchgate.netgoogle.com. The synergy between engineering and medical sciences has already opened novel frontiers in nanotechnology, integrating nanomaterials with biological research sci-hub.se.

The convergence of these disciplines is crucial for translating fundamental discoveries about eicosanol into practical applications, ranging from novel therapeutic agents and functional foods to sustainable industrial chemicals and advanced smart materials mdpi.comnih.govresearchgate.netacs.org. This interdisciplinary paradigm fosters comprehensive research that addresses both the fundamental science and the practical challenges of developing eicosanol-based solutions for diverse societal needs.

Q & A

Basic: What are the standard methodologies for synthesizing and characterizing eicosanol in academic research?

Answer:
Synthesis of eicosanol typically involves catalytic hydrogenation of eicosenoic acid derivatives or reduction of eicosanaldehyde. Characterization requires multi-modal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., distinguishing primary alcohol signals at δ 1.2–1.6 ppm in 1^1H-NMR) .
  • Mass Spectrometry (MS) to verify molecular weight (expected [M+H]+^+ peak at m/z 298.5) .
  • High-Performance Liquid Chromatography (HPLC) with refractive index detection to assess purity (>98% for most studies) .
    Best Practice: Include full spectral data in supplementary materials to enable replication .

Basic: How should researchers design experiments to study eicosanol’s physical properties (e.g., melting point, solubility)?

Answer:

  • Melting Point Analysis: Use differential scanning calorimetry (DSC) with a heating rate of 5°C/min under nitrogen. Compare results to literature values (e.g., 70–72°C for pure eicosanol) .
  • Solubility Studies: Employ gravimetric methods in solvents like hexane, ethanol, and water. Report temperature-controlled conditions (±0.1°C) and triplicate measurements to ensure reproducibility .
    Note: Discrepancies in solubility data may arise from polymorphic forms; use X-ray diffraction (XRD) to confirm crystalline structure .

Advanced: How can researchers resolve contradictions in reported biological activity data for eicosanol (e.g., antimicrobial vs. inert effects)?

Answer:
Contradictions often stem from methodological variability:

  • Strain-Specificity: Test eicosanol against standardized microbial strains (e.g., ATCC cultures) with controlled inoculum sizes (e.g., 1×106^6 CFU/mL) .
  • Concentration Gradients: Use dose-response curves (0.1–100 µM) to identify threshold effects. Include positive controls (e.g., amphotericin B for antifungal assays) .
  • Solvent Interference: Avoid DMSO if >1% v/v; use ethanol or Tween-80 emulsification .
    Statistical Approach: Apply ANOVA with post-hoc Tukey tests to compare activity across studies .

Advanced: What strategies optimize analytical methods for quantifying trace eicosanol in complex matrices (e.g., biological fluids)?

Answer:

  • Sample Preparation: Liquid-liquid extraction (LLE) with chloroform:methanol (2:1 v/v) or solid-phase extraction (SPE) using C18 cartridges .
  • Instrumentation: LC-MS/MS with electrospray ionization (ESI) in positive ion mode. Optimize collision energy (e.g., 20–30 eV) for fragment ion m/z 201.2 .
  • Validation Parameters: Report limit of detection (LOD, ≤0.1 ng/mL), recovery rates (85–115%), and matrix effect corrections .

Advanced: How should researchers address challenges in interdisciplinary eicosanol studies (e.g., combining toxicology and material science)?

Answer:

  • Unified Frameworks: Use PICOT (Population, Intervention, Comparison, Outcome, Time) to align objectives across disciplines .
  • Data Harmonization: Convert units (e.g., ppm to µM) and adopt standardized toxicity endpoints (e.g., LC50_{50}, EC50_{50}) .
  • Cross-Validation: Compare results with discipline-specific benchmarks (e.g., OECD guidelines for ecotoxicity; ASTM standards for material stability) .

Basic: What are the best practices for ensuring reproducibility in eicosanol research?

Answer:

  • Detailed Protocols: Specify reaction times (±5%), solvent grades (e.g., HPLC vs. technical grade), and equipment models .
  • Raw Data Archiving: Deposit NMR spectra, chromatograms, and raw toxicity datasets in repositories like Zenodo or Figshare .
  • Replication Studies: Collaborate with independent labs to validate critical findings (e.g., anti-inflammatory effects in murine models) .

Advanced: How can computational modeling enhance eicosanol research (e.g., predicting metabolic pathways)?

Answer:

  • Molecular Dynamics (MD): Simulate eicosanol-lipid bilayer interactions using GROMACS or CHARMM force fields. Validate with experimental partition coefficients .
  • QSAR Models: Develop quantitative structure-activity relationships for toxicity prediction using descriptors like logP and polar surface area .
  • Database Mining: Use PubChem, ChEMBL, or EPA’s CompTox Dashboard to cross-reference experimental and predicted data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.